molecular formula C20H21N3O5S B10992480 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10992480
M. Wt: 415.5 g/mol
InChI Key: XAHWUAYRHOCRAD-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide: , often referred to as “Compound X” , is a synthetic organic compound. Let’s break down its structure:

  • The chromenone core consists of a fused benzopyran ring with a ketone group (2-oxo) at position 2.
  • Attached to the chromenone is a thiadiazole ring, which contains both sulfur and nitrogen atoms.
  • The tetrahydrofuran group contributes to the overall flexibility and solubility of the compound.

Preparation Methods

Synthetic Routes:

  • Chromenone Synthesis

    • The chromenone scaffold can be synthesized via cyclization reactions, such as the Pechmann condensation of salicylaldehyde derivatives with β-ketoesters.
    • Alternatively, chromenones can be obtained through oxidative cyclization of phenols with α,β-unsaturated carbonyl compounds.
  • Thiadiazole Formation

    • The thiadiazole ring can be constructed by reacting thiosemicarbazide with appropriate electrophiles, followed by cyclization.
  • Final Amide Formation

    • The amide linkage is formed by reacting the chromenone-thiadiazole intermediate with an appropriate amine, such as propanamine.

Industrial Production:

Unfortunately, specific industrial-scale production methods for this compound are not widely documented. academic research provides valuable insights into its synthesis.

Chemical Reactions Analysis

    Oxidation: The chromenone moiety is susceptible to oxidation, leading to the formation of various oxidation products.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reactions involving this compound may utilize reagents like sodium borohydride (for reduction) or thionyl chloride (for substitution).

    Major Products: These reactions can yield derivatives with altered pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antioxidant, or anticancer agent.

    Biological Studies: Investigating its effects on cellular pathways, enzymatic activity, and gene expression.

    Industry: Possible applications in materials science, such as organic semiconductors or dyes.

Mechanism of Action

    Molecular Targets: The chromenone and thiadiazole portions likely interact with specific proteins or enzymes.

    Pathways Involved: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Unique Features: Its combination of chromenone and thiadiazole motifs sets it apart.

    Similar Compounds: Other chromenone-based compounds (e.g., flavonoids) and thiadiazoles (e.g., antimicrobial agents).

: Pechmann, H. V. (1882). Berichte der deutschen chemischen Gesellschaft, 15(2), 2857-2860. : Kostova, I. (2005). Current Organic Chemistry, 9(10), 963-993. : El-Sayed, W. A., & Abdel-Aziz, A. A. (2016). European Journal of Medicinal Chemistry, 108, 229-248.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C20H21N3O5S/c1-11-8-18(25)28-16-10-15(26-2)12(9-13(11)16)5-6-17(24)21-20-23-22-19(29-20)14-4-3-7-27-14/h8-10,14H,3-7H2,1-2H3,(H,21,23,24)

InChI Key

XAHWUAYRHOCRAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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